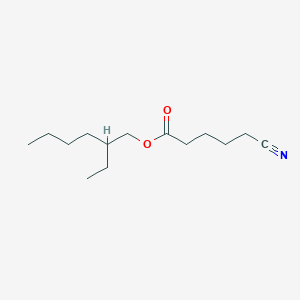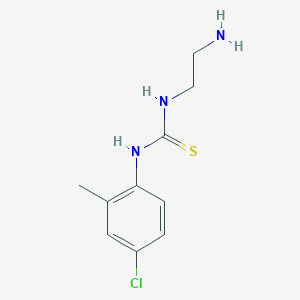
2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of phenol, characterized by the presence of a bromine atom at the second position and a nitroprop-1-en-1-yl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol typically involves the condensation of 4-bromobenzaldehyde with nitroethane. The reaction is catalyzed by a base, such as butylamine, and is carried out in acetic acid (AcOH) at elevated temperatures (333 K). The reaction mixture is sonicated until the conversion of the aldehyde is complete . The product is then isolated by pouring the reaction mixture into ice water, filtering off the precipitate, washing it with water, and recrystallizing it from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production would also require efficient purification techniques, such as recrystallization or chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The major product is 2-Bromo-4-(2-aminoprop-1-en-1-yl)phenol.
Substitution: Products depend on the nucleophile used, such as 2-Amino-4-(2-nitroprop-1-en-1-yl)phenol when using an amine.
Scientific Research Applications
2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding or act as a leaving group in substitution reactions. These interactions can modulate the activity of biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-ethoxy-4-(2-nitroprop-1-en-1-yl)phenol: Similar structure with an ethoxy group at the sixth position.
1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene: Lacks the hydroxyl group present in 2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a nitroprop-1-en-1-yl group on the phenol ring
Properties
CAS No. |
61131-64-4 |
|---|---|
Molecular Formula |
C9H8BrNO3 |
Molecular Weight |
258.07 g/mol |
IUPAC Name |
2-bromo-4-(2-nitroprop-1-enyl)phenol |
InChI |
InChI=1S/C9H8BrNO3/c1-6(11(13)14)4-7-2-3-9(12)8(10)5-7/h2-5,12H,1H3 |
InChI Key |
JTYVZODPISTIAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)



![Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-](/img/structure/B14605500.png)


![[(1H-Indol-2-yl)sulfanyl]acetonitrile](/img/structure/B14605519.png)
![2-[(E)-tert-Butyldiazenyl]octan-2-ol](/img/structure/B14605523.png)

